molecular formula C12H8ClN3O B2738132 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-87-7

2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2738132
CAS RN: 1338666-87-7
M. Wt: 245.67
InChI Key: JNPHDXABGRZHHC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as CPP, is an organic compound that is used in scientific research and is a member of the pyrazolo[1,5-a]pyrazin-4(5H)-one family. CPP is a white powder that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). It has a molecular weight of 229.6 g/mol and a melting point of 118-120°C. CPP is an important compound used in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.

Scientific Research Applications

Future Directions

The future directions for the study of “2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” could include further exploration of its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, more research could be done to explore its synthesis and the chemical reactions it can undergo. Given the interest in related compounds for their potential as CDK2 inhibitors , this compound could also be studied in this context.

properties

IUPAC Name

2-(3-chlorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-7H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPHDXABGRZHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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